WZ8040

Catalog No.
S547981
CAS No.
1214265-57-2
M.F
C24H25ClN6OS
M. Wt
481.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ8040

CAS Number

1214265-57-2

Product Name

WZ8040

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6OS

Molecular Weight

481.0 g/mol

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

WZ8040; WZ8040; WZ 8040.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl

Description

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide is 480.14991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pyrimidine ring: Pyrimidine rings are present in many essential biomolecules, including DNA and RNA. Molecules containing modified pyrimidine rings are being investigated for their potential as anti-cancer agents PubChem: Pyrimidine, CID=11370: )
  • Piperazine ring: Piperazine is a common scaffold in many drugs, particularly those targeting central nervous system disorders and anti-parasitic medications PubChem: Piperazine, CID=857: )
  • Acrylamide moiety: Acrylamide derivatives are being explored for their potential anti-cancer properties and anti-angiogenesis (blocking the formation of new blood vessels) effects ScienceDirect: Design, synthesis and biological evaluation of novel acrylamide derivatives as potential antiangiogenic and anticancer agents, 2012:

WZ8040 is a novel compound classified as an irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) mutant T790M. This mutation is commonly associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). The chemical structure of WZ8040 features a unique anilinopyrimidine core that facilitates selective binding to the mutant receptor, enhancing its efficacy against resistant cancer cells while minimizing impact on wild-type EGFR and other kinases .

  • Safety data for this specific compound is not available. However, compounds containing similar functional groups, like thioethers and aromatic amines, may have associated hazards such as skin irritation, genotoxicity, or environmental toxicity.

WZ8040 functions primarily through covalent modification of the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR. This reaction is facilitated by the compound's electrophilic Michael acceptor groups, which react with nucleophilic sites on the receptor, leading to irreversible inhibition of kinase activity. The interaction stabilizes the inactive conformation of the receptor, thereby preventing downstream signaling pathways that promote tumor growth and survival .

Biological studies have demonstrated that WZ8040 exhibits potent inhibitory activity against the EGFR T790M mutant with IC50 values ranging from 2 to 306 nM in Ba/F3 cells. In vitro assays indicate that WZ8040 effectively inhibits cell proliferation in various NSCLC cell lines, including PC-9 cells, which harbor the T790M mutation. Additionally, pharmacodynamic studies show that WZ8040 significantly reduces phosphorylation levels of key signaling proteins such as AKT and ERK1/2, indicating its potential to disrupt critical survival pathways in cancer cells .

The synthesis of WZ8040 involves a multi-step chemical process. Key steps include:

  • Formation of the anilinopyrimidine core through condensation reactions.
  • Introduction of electrophilic groups that facilitate covalent binding to Cys797.
  • Purification and characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .

The synthesis is designed to yield high purity, ensuring effective biological activity.

Interaction studies have highlighted WZ8040's selectivity for mutant EGFR over wild-type receptors and other kinases. The compound's binding affinity is significantly higher for the T790M mutant due to specific interactions with residues in the ATP-binding pocket. These studies also suggest minimal off-target effects, which could reduce potential side effects associated with broader-spectrum kinase inhibitors .

WZ8040 shares structural similarities with several other EGFR inhibitors but stands out due to its unique selectivity for the T790M mutation. Below are some comparable compounds:

CompoundTarget MutationSelectivityMechanism
WZ4002T790MHighIrreversible inhibitor
WZ3146L858RModerateReversible inhibitor
OsimertinibT790MHighIrreversible inhibitor
AfatinibVariousModerateReversible inhibitor

Uniqueness of WZ8040: Unlike Osimertinib and Afatinib, which target multiple mutations but can also affect wild-type receptors, WZ8040's design prioritizes selective inhibition of mutant receptors, potentially leading to fewer side effects and improved therapeutic outcomes in resistant NSCLC cases .

Molecular Formula (C24H25ClN6OS) and Weight (481.01)

WZ8040 is a synthetic organic compound with the molecular formula C24H25ClN6OS and a molecular weight of 481.01 daltons [1] [2] [3]. The Chemical Abstracts Service registry number for WZ8040 is 1214265-57-2, which provides a unique identifier for this specific chemical entity [2] [3] [6]. The compound's molecular structure incorporates multiple heteroatoms including chlorine, nitrogen, oxygen, and sulfur, distributed across its 24 carbon atom framework [1] [2] [3].

The molecular weight of 481.01 daltons places WZ8040 within the typical range for small molecule pharmaceutical compounds, making it suitable for cellular permeability and biological activity [5] [6]. The presence of six nitrogen atoms in the molecular formula indicates the compound's classification as a nitrogen-rich heterocyclic compound, which is characteristic of many kinase inhibitor scaffolds [2] [3].

PropertyValueReference
Molecular Weight481.01 g/mol [1] [3] [5]
Molecular FormulaC24H25ClN6OS [1] [2] [3]
CAS Number1214265-57-2 [2] [3] [6]
AppearanceLight yellow to green yellow solid [1]
Storage Temperature-20°C [6] [9]
Relative Density1.37 g/cm³ [6]

Structural Features of the Pyrimidine Scaffold

The pyrimidine scaffold serves as the central heterocyclic core of WZ8040, providing the fundamental framework for its biological activity [7]. This six-membered aromatic ring contains two nitrogen atoms positioned at the 1 and 3 positions, which is characteristic of the pyrimidine structural motif [4] [7]. The pyrimidine core in WZ8040 is substituted with a chlorine atom, which significantly influences the compound's binding properties and selectivity profile [4] [7].

The anilinopyrimidine core of WZ8040 forms critical hydrogen bonding interactions with target proteins, particularly through its nitrogen atoms [4] [7]. Crystallographic studies have demonstrated that the pyrimidine ring adopts a planar conformation that allows for optimal π-π stacking interactions and hydrogen bond formation with amino acid residues in protein binding sites [4] [7]. The electron-deficient nature of the pyrimidine ring, enhanced by the chlorine substituent, contributes to the compound's ability to form stable complexes with target enzymes [7].

The substitution pattern on the pyrimidine scaffold is crucial for WZ8040's specificity and potency [4] [7]. The chlorine substituent at the 5-position of the pyrimidine ring provides both electronic and steric effects that enhance binding affinity to mutant protein targets while reducing affinity for wild-type variants [4] [7]. This selective binding profile is attributed to the specific spatial arrangement and electronic properties of the chlorinated pyrimidine system [7].

Physical Properties and Characteristics

Solubility Profile

WZ8040 exhibits distinct solubility characteristics across different solvent systems, which significantly impact its formulation and biological applications [3] [8]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of up to 96 milligrams per milliliter, corresponding to a molar concentration of 199.58 millimolar [3] [8]. This high solubility in dimethyl sulfoxide makes it suitable for stock solution preparation in laboratory settings [8].

In ethanol, WZ8040 shows moderate solubility with a maximum concentration of 3 milligrams per milliliter, equivalent to 6.23 millimolar [3] [8]. This solubility level requires gentle warming and ultrasonic treatment to achieve complete dissolution [3]. The compound is completely insoluble in water, which is typical for hydrophobic organic molecules with extensive aromatic character [3] [8].

SolventSolubilityMolar ConcentrationReference
DMSO≥24.05 mg/mL (96 mg/mL)199.58 mM [3] [8]
Ethanol≥2.61 mg/mL (3 mg/mL)6.23 mM [3] [8]
WaterInsolubleNot applicable [3] [8]

Stability Parameters

The stability profile of WZ8040 has been characterized under various storage and handling conditions [9] [12]. In its lyophilized form, the compound maintains chemical stability for up to 36 months when stored at -20°C under desiccated conditions [9]. This extended stability period makes WZ8040 suitable for long-term storage in research applications [9].

When prepared in solution, WZ8040 requires storage at -20°C and should be used within 3 months to prevent degradation [9]. The compound is not flammable and does not present explosion hazards under normal handling conditions [12]. Temperature stability studies indicate that WZ8040 can withstand room temperature shipping without significant degradation, provided exposure time is minimized [8].

The compound's stability is influenced by factors such as pH, temperature, and exposure to light [9] [12]. Under acidic conditions, WZ8040 maintains greater stability compared to basic environments [12]. Protection from light is recommended during storage to prevent photodegradation of the aromatic systems within the molecule [9].

Spectral Characteristics

The spectral properties of WZ8040 provide valuable insights into its molecular structure and electronic characteristics [10] [13]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that correspond to the various functional groups within the molecule [10] [13]. The aromatic protons of the pyrimidine and phenyl rings appear in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 7.0 and 8.5 parts per million [10].

The methylpiperazine group exhibits characteristic splitting patterns in the nuclear magnetic resonance spectrum, with the N-methyl group appearing as a singlet around 2.3 parts per million [10] [13]. The piperazine ring protons show complex multipicity due to their non-equivalent environments and coupling interactions [10] [13].

Infrared spectroscopy of WZ8040 shows characteristic absorption bands for the acrylamide carbonyl stretch around 1650 wavenumbers, while the aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region [10]. The presence of the sulfur-oxygen bond in the thioether linkage contributes to absorption bands in the fingerprint region below 1500 wavenumbers [10].

Structure-Activity Relationship of Key Functional Groups

Role of the Acrylamide Michael Acceptor

The acrylamide group in WZ8040 functions as a Michael acceptor, enabling irreversible covalent bond formation with nucleophilic residues in target proteins [16] [23]. This electrophilic warhead is positioned strategically within the molecular framework to react specifically with cysteine-797 in the target enzyme [23] [26]. The Michael addition mechanism involves nucleophilic attack by the sulfur atom of cysteine-797 on the β-carbon of the acrylamide double bond [16] [23].

Crystallographic studies have revealed that the acrylamide moiety adopts a specific conformation that positions the reactive β-carbon approximately 3 angstroms from the cysteine sulfur atom [4] [7]. This proximity facilitates efficient covalent bond formation while minimizing off-target reactivity [23] [26]. The orientation of the acrylamide group is maintained through hydrogen bonding interactions with surrounding amino acid residues [4] [7].

The electrophilic nature of the acrylamide group is modulated by the electron-withdrawing effects of the adjacent aromatic systems [16] [23]. This electronic tuning ensures optimal reactivity for covalent binding while maintaining sufficient stability for pharmaceutical handling [23] [26]. Structure-activity relationship studies demonstrate that modifications to the acrylamide group significantly impact both potency and selectivity profiles [23] [26].

Importance of the Chloropyrimidine Core

The chloropyrimidine core represents the primary recognition element that determines WZ8040's binding specificity and affinity [4] [7]. The chlorine substituent at the 5-position of the pyrimidine ring makes direct contact with the methionine-790 gatekeeper residue in mutant target proteins [4] [7]. This interaction is crucial for selectivity against wild-type variants that contain threonine at this position [7].

The pyrimidine nitrogen atoms participate in bidentate hydrogen bonding with the methionine-793 hinge residue, anchoring the inhibitor within the active site [4] [7]. These hydrogen bonds are essential for maintaining proper orientation of the molecule and positioning the acrylamide warhead for covalent attachment [4] [7]. The planar geometry of the pyrimidine ring allows for optimal π-stacking interactions with aromatic residues in the binding pocket [7].

Electronic properties of the chloropyrimidine system contribute significantly to binding thermodynamics [4] [7]. The electron-deficient nature of the chlorinated pyrimidine enhances electrostatic interactions with electron-rich regions of the protein surface [7]. Additionally, the chlorine atom provides favorable hydrophobic contacts that stabilize the inhibitor-protein complex [4] [7].

Function of the Methylpiperazine Group

The methylpiperazine substituent serves multiple functional roles in WZ8040's mechanism of action and pharmacological properties [15] [17]. This heterocyclic group extends from the central pyrimidine core through an aniline linker, positioning it in a hydrophobic cleft within the target protein [4] [7]. The piperazine ring adopts a chair conformation that optimizes hydrophobic interactions with surrounding amino acid residues [17].

The N-methyl group on the piperazine ring provides additional hydrophobic contacts while also influencing the electronic properties of the nitrogen atom [15] [17]. This methylation affects the basicity of the piperazine nitrogen, which in turn influences the compound's cellular permeability and distribution properties [17]. The six-membered piperazine ring contributes conformational rigidity that helps maintain the overall three-dimensional structure of the inhibitor [15] [17].

Structure-activity relationship studies indicate that the methylpiperazine group is essential for achieving optimal potency against target enzymes [4] [7]. Modifications to either the ring size or the N-methyl substituent result in significant reductions in biological activity [7]. The spatial positioning of the methylpiperazine group allows it to make favorable contacts with hydrophobic residues while avoiding steric clashes with protein side chains [4] [7].

Synthetic Pathways and Chemical Modifications

The synthesis of WZ8040 involves a multi-step approach that builds the complex molecular architecture through sequential formation of key structural elements [18] [19]. The synthetic route typically begins with the construction of the chloropyrimidine core through cyclization reactions involving appropriate precursor molecules [18] [24]. Early synthetic steps focus on establishing the correct substitution pattern on the pyrimidine ring to ensure proper positioning of functional groups [18] [24].

The aniline linker portion is introduced through nucleophilic aromatic substitution reactions that connect the pyrimidine core with the methylpiperazine-containing aromatic system [18] [19]. These coupling reactions require careful optimization of reaction conditions to achieve high yields while minimizing side product formation [18]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig protocols, are commonly employed for these transformations [18] [19].

The final introduction of the acrylamide Michael acceptor group represents a critical late-stage functionalization that requires protection of other reactive sites within the molecule [18] [19]. Amide bond formation between the aniline nitrogen and acrylic acid derivatives is typically accomplished using standard peptide coupling reagents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide [18]. Alternative synthetic approaches have explored different disconnection strategies that allow for more efficient preparation of WZ8040 analogs [19] [24].

Chemical modifications of the WZ8040 scaffold have been extensively studied to understand structure-activity relationships and develop improved analogs [19] [23]. Systematic variation of substituents on the pyrimidine ring has revealed the critical importance of the chlorine atom for maintaining selectivity [19] [23]. Modifications to the acrylamide warhead, including replacement with other Michael acceptors, have provided insights into the covalent binding mechanism [23] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

480.1499083 g/mol

Monoisotopic Mass

480.1499083 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WZ 8040

Dates

Modify: 2023-08-15
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

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